4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde

Beschreibung

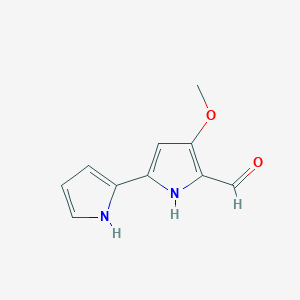

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10-5-8(12-9(10)6-13)7-3-2-4-11-7/h2-6,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCYELLGZFKAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC(=C1)C2=CC=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146696 | |

| Record name | 4-Methoxy[2,2′-bi-1H-pyrrole]-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10476-41-2 | |

| Record name | 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy[2,2′-bi-1H-pyrrole]-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tambjamine aldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HER47SH8Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Emergence of a Key Biosynthetic Precursor: A Technical Guide to 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a pivotal biosynthetic intermediate in the production of a diverse array of bioactive pyrrolylpyrromethene natural products. Its relatively simple chemical structure belies its significance as a crucial building block for complex molecules with a wide range of biological activities, including antimicrobial, immunosuppressive, and antitumor properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of MBC, tailored for professionals in the fields of chemical research and drug development.

Historical Context and Discovery

The history of this compound is intrinsically linked to the study of the prodiginines, a family of red-pigmented tripyrrole alkaloids. The most well-known of these, prodigiosin, produced by the bacterium Serratia marcescens, has been observed for centuries, with its discovery as a microbial product dating back to 1819 by Bartolomeo Bizio.[1] It was through extensive biosynthetic studies on prodigiosin that the role of MBC as a key precursor was elucidated.[2][3]

In 1956, Santer and Vogel isolated a bipyrrole compound from a mutant strain of S. marcescens that was unable to produce prodigiosin.[2] This compound was later identified as this compound. Subsequent research confirmed that the biosynthesis of prodigiosin proceeds through a bifurcated pathway, culminating in the enzymatic condensation of MBC with a monopyrrole, 2-methyl-3-amylpyrrole (MAP).[3][4] This discovery solidified the importance of MBC as a central molecule in the biosynthesis of this significant class of secondary metabolites.[5]

More recently, in 2023, MBC was isolated from a marine Streptomyces species and identified as a potent inhibitor of strobilation in the moon jellyfish, Aurelia coerulea, highlighting its potential for novel biological applications.[6]

Biosynthesis of this compound and its Derivatives

The biosynthesis of prodiginines and tambjamines involves a convergent pathway where two distinct branches produce the bipyrrole and monopyrrole (or amine) moieties, which are then condensed.[4][7] The formation of MBC is a common feature in the biosynthesis of these compounds.[8] The proposed biosynthetic pathway for tambjamines in Pseudoalteromonas tunicata involves the incorporation of proline, malonyl-CoA, and serine to synthesize MBC.[8]

The final step in the biosynthesis of prodigiosin is the condensation of MBC with 2-methyl-3-amyl-pyrrole (MAP), a reaction catalyzed by the enzyme PigC.[7] In the biosynthesis of tambjamines, MBC is condensed with a primary amine, a reaction catalyzed by the homologous enzyme TamQ.[7]

Chemical Synthesis of this compound

Several synthetic routes to MBC and its analogs have been developed, recognizing their importance as building blocks for natural and unnatural products.[9] A practical and commonly cited method involves a two-step synthesis starting from the commercially available 4-methoxy-3-pyrolin-2-one.[6] This approach was reported by Dairi et al. in 2006 and Rastogi et al. in 2013.[6]

Facile and cost-effective synthetic routes for a range of substituted 2,2'-bipyrrole-5-carboxaldehydes have also been developed, often employing Suzuki cross-coupling reactions.[9]

Quantitative Data from Synthesis of a Representative Analog

The following table summarizes the quantitative data for the synthesis of 4-methyl-2,2'-bipyrrole-5-carboxaldehyde, an analog of MBC, as reported by Kancharla and Reynolds in 2014.[10]

| Parameter | Value | Reference |

| Yield | 73% | [10] |

| Melting Point | 234–236 °C | [10] |

| Rf | 0.40 (30% EtOAc/hexanes) | [10] |

| 1H NMR (CDCl3 + DMSO-d6, 400 MHz) δ | 11.19 (br s, 1H), 10.77 (br s, 1H), 9.30 (s, 1H), 6.67 (t, J = 1.2 Hz, 1H), 6.39 (t, J = 2.1 Hz, 1H), 6.10 (s, 1H), 6.05 (dd, J = 2.5, 5.2 Hz, 1H), 2.20 (s, 3H) | [10] |

| 13C NMR (CDCl3 + DMSO-d6, 100 MHz) δ | 174.9, 134.9, 134.4, 128.5, 123.7, 119.7, 109.5, 108.4 (2C), 10.6 | [10] |

| HRMS (ESI) | calcd for C10H11N2O (M + H)+ 175.0866, found 175.0863 | [10] |

Spectral data for synthetic MBC has been reported to be in good agreement with published data.[6]

Experimental Protocols

The following is a general experimental protocol for the synthesis of a 4-alkyl-2,2'-bipyrrole-5-carboxaldehyde via a Suzuki cross-coupling reaction, adapted from the work of Kancharla and Reynolds (2014).[10]

Synthesis of 4-ethyl-2,2'-bipyrrole-5-carboxaldehyde

-

Reaction Setup: In a suitable reaction vessel, a solution of 5-bromo-4-ethyl-1H-pyrrole-2-carboxaldehyde (1.0 g, 4.08 mmol) and 1H-pyrrol-2-ylboronic acid (1.02 g, 6.12 mmol) in 10% water/dioxane (50 mL) is degassed.

-

Catalyst and Base Addition: Tetrakis(triphenylphosphine)palladium(0) (235 mg, 0.20 mmol) and sodium carbonate (865 mg, 8.16 mmol) are added to the solution.

-

Reaction Conditions: The reaction mixture is stirred for 3 hours at 100 °C.

-

Workup: The mixture is poured into water (100 mL). The pH of the solution is adjusted to 7 with 2 N HCl. The aqueous layer is extracted with ethyl acetate (3 x 75 mL).

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.[10]

Biological Activity and Future Perspectives

While the primary historical interest in MBC has been as a biosynthetic precursor, recent findings have opened up new avenues for research into its own biological activities. The discovery of its ability to arrest the strobilation of Aurelia coerulea at a minimal concentration of 6.3 µM, without inducing cytotoxicity, suggests potential applications in marine biology and biotechnology.[6] The exact mode of action for this activity is yet to be elucidated and warrants further investigation.

The availability of efficient synthetic routes to MBC and its analogs provides a valuable platform for the generation of libraries of B-ring functionalized prodiginines and tambjamines.[9] These libraries can be screened for a variety of biological activities, aiding in the development of new therapeutic agents and the study of structure-activity relationships.

This compound, once primarily viewed as an intermediate in the biosynthesis of colorful bacterial pigments, is now emerging as a molecule of significant interest in its own right. Its rich history, tied to the study of prodigiosin, and its central role as a biosynthetic building block, are now complemented by the discovery of its own unique biological activities. The continued development of synthetic methodologies will undoubtedly facilitate further exploration of MBC and its derivatives, paving the way for new discoveries in medicinal chemistry and chemical biology.

References

- 1. Serratia marcescens - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review [frontiersin.org]

- 10. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]

The Crimson Precursor: A Technical Guide to the Natural Sources of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and regulation of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC), a pivotal intermediate in the biosynthesis of the prodiginine family of antibiotics. While not a terminal natural product itself, MBC's role as a key building block makes its study essential for the understanding and potential bioengineering of novel therapeutic agents.

Natural Sources of this compound

This compound is a naturally occurring biosynthetic intermediate produced by various genera of bacteria, most notably:

-

Streptomyces : Members of this genus are prolific producers of a vast array of secondary metabolites, including prodiginines. Streptomyces coelicolor is a well-studied model organism for prodiginine biosynthesis. Notably, MBC has been successfully isolated and identified from the culture of Streptomyces albus HUT6047 [1].

-

Serratia : This genus, particularly Serratia marcescens , is renowned for its production of the vibrant red pigment prodigiosin, for which MBC is an essential precursor.

-

Pseudoalteromonas : Certain marine species of this genus are also known to synthesize prodiginine analogs, and thus produce MBC as an intermediate.

Quantitative Data

Direct quantitative data on the yield and concentration of the intermediate this compound from natural sources is scarce in the existing literature. Research has predominantly focused on the quantification of the final prodiginine products.

However, one study on Streptomyces albus HUT6047 provides some insight into the extractable metabolites. From a 100-ml culture, an average of 39 mg of crude ethyl acetate (EtOAc) extract was obtained. High-performance liquid chromatography (HPLC) analysis of this extract revealed a distinct peak corresponding to MBC[1]. Further quantification of the pure compound from this extract is not specified.

While not a direct measure of natural abundance, synthetic MBC has been shown to exhibit biological activity, with a minimum effective concentration of 6.3 µM in a bioassay arresting the strobilation of the moon jellyfish Aurelia coerulea[1].

For context, the yields of the final product, prodigiosin, can be substantial, indicating a significant flux through the MBC intermediate. The following table summarizes reported yields of prodigiosin from various bacterial strains.

| Bacterial Strain | Substrate/Medium | Prodigiosin Yield | Reference |

| Serratia marcescens TNU01 | Fish head protein and crude chitin | 6.4 g/L | |

| Serratia marcescens TNU02 | Casein and de-oiled crab shell powder | 5.1 g/L | |

| Pseudomonas putida pig-r2 | Rich medium (high aeration) | 94 mg/L | [2] |

| Serratia marcescens JSSCPM1 | Actinomyces isolation agar | 1.5 g/L | [3] |

| Serratia marcescens | Mannose, peanut oil, methionine, cysteine, ammonium chloride | 500 mg/mL | [4] |

Biosynthesis and Regulation

The formation of this compound is a key step in the bifurcated biosynthetic pathway of prodiginines. In Serratia and Streptomyces, this pathway is governed by the pig and red gene clusters, respectively.

Biosynthetic Pathway of this compound

The biosynthesis of MBC is a multi-step enzymatic process. The following diagram illustrates the key steps in the formation of MBC, which then serves as a substrate for the final condensation step with a monopyrrole moiety to form prodigiosin.

References

- 1. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]

- 2. Efficient recombinant production of prodigiosin in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jbsd.in [jbsd.in]

The Pivotal Role of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde as a Biosynthetic Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a crucial biosynthetic intermediate in the production of a diverse family of tripyrrole natural products known as prodiginines. These pigmented alkaloids, produced by various bacteria including Serratia marcescens and Streptomyces coelicolor, have garnered significant attention from the scientific community due to their wide range of biological activities, including antibacterial, immunosuppressive, and anticancer properties. This technical guide provides a comprehensive overview of MBC, focusing on its biosynthesis, chemical synthesis, and its central role in the generation of medicinally relevant compounds.

Biosynthesis of this compound

The biosynthesis of prodiginines follows a bifurcated pathway, where two distinct monopyrrole and bipyrrole precursors are synthesized separately and then condensed in a final step to form the characteristic tripyrrole structure. MBC is the key bipyrrole precursor, and its formation is a multi-step enzymatic process.

The biosynthesis of MBC commences with the amino acid L-proline and malonyl-CoA. Through a series of enzymatic reactions catalyzed by the "pig" gene cluster in Serratia marcescens or the "red" gene cluster in Streptomyces coelicolor, these precursors are converted into MBC. The key enzymatic steps involve the loading of proline onto a peptidyl carrier protein (PCP), followed by oxidation, condensation with a malonyl-CoA derived unit, cyclization, and subsequent modifications including methylation and oxidation to yield the final MBC molecule.

Biosynthetic Pathway of Prodigiosin

The following diagram illustrates the overall bifurcated biosynthetic pathway of prodigiosin, highlighting the convergence of the MBC and the 2-methyl-3-amyl-pyrrole (MAP) pathways.

Caption: Overall bifurcated biosynthesis of prodigiosin.

Detailed Biosynthetic Pathway of MBC

The following diagram provides a more detailed workflow of the enzymatic steps involved in the biosynthesis of MBC from L-proline and Malonyl-CoA.

Caption: Step-wise enzymatic synthesis of MBC.

Quantitative Data

The production and activity of MBC have been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Source Organism/Condition | Reference |

| Yield of MBC from culture | 5.7 mg from 26 L | Streptomyces albus HUT6047 | [1] |

| Minimum effective concentration | 6.3 µM | Synthetic MBC | [1] |

| Prodigiosin Titer (for context) | 94 mg/L | Recombinant Pseudomonas putida | [2] |

Experimental Protocols

Isolation and Purification of MBC from Streptomyces albus HUT6047

This protocol is adapted from the methodology described by Misaki et al. (2023).[1]

1. Cultivation:

-

Culture Streptomyces albus HUT6047 in a suitable liquid medium (e.g., YM medium) at 28°C with shaking for an appropriate period to allow for secondary metabolite production.

2. Extraction:

-

Centrifuge the culture broth to separate the supernatant and the mycelial mass.

-

Extract the supernatant twice with an equal volume of ethyl acetate (EtOAc).

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude extract.

3. Chromatographic Purification:

-

Size-Exclusion Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol (MeOH).

-

Apply the dissolved extract to a Sephadex LH-20 column pre-equilibrated with MeOH.

-

Elute the column with MeOH and collect fractions.

-

Monitor the fractions for the presence of MBC using an appropriate analytical method (e.g., thin-layer chromatography [TLC] or high-performance liquid chromatography [HPLC]).

-

-

Silica Gel Chromatography:

-

Pool the fractions containing MBC and concentrate.

-

Further purify the concentrated fractions by silica gel column chromatography using a suitable solvent system (e.g., a gradient of chloroform-methanol).

-

Collect and analyze the fractions to isolate pure MBC.

-

4. Characterization:

-

Confirm the identity and purity of the isolated MBC using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis of this compound

The following is a representative synthetic scheme based on literature procedures.[3] This multi-step synthesis involves the construction of the two pyrrole rings and their subsequent coupling.

1. Synthesis of the Pyrrole-2-carboxaldehyde Moiety:

-

This typically involves the formylation of a protected pyrrole derivative. For example, Vilsmeier-Haack formylation of N-protected pyrrole can be employed.

2. Synthesis of the 4-Methoxy-pyrrole Moiety:

-

This can be achieved through various synthetic routes, often starting from a suitable precursor like a β-ketoester.

3. Coupling of the Pyrrole Rings:

-

A palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, is a common method to link the two pyrrole rings. One pyrrole is typically functionalized with a boronic acid or ester, and the other with a halide.

4. Final Modifications:

-

Deprotection of any protecting groups and final functional group manipulations are carried out to yield this compound.

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the chemical synthesis of MBC.

Applications in Drug Development and Research

The availability of both biosynthetic and chemical routes to MBC and its analogs is of significant interest to drug development professionals.

-

Mutasynthesis and Analogue Generation: By feeding chemically synthesized analogs of MBC to mutant strains of prodiginine-producing bacteria that are blocked in MBC biosynthesis, novel prodiginine derivatives with potentially improved biological activities can be generated. This technique, known as mutasynthesis, allows for the creation of a diverse library of compounds for drug screening.

-

Structure-Activity Relationship (SAR) Studies: The ability to chemically synthesize MBC and its derivatives provides a powerful tool for elucidating the structure-activity relationships of prodiginines. By systematically modifying the structure of MBC, researchers can probe the molecular determinants of its biological activity and optimize compounds for desired therapeutic effects.

-

Total Synthesis of Prodiginines: MBC is a key building block in the total chemical synthesis of various prodiginine natural products and their analogs. This allows for the production of these compounds in larger quantities for preclinical and clinical studies.

Conclusion

This compound stands as a pivotal biosynthetic intermediate, holding the key to a vast array of structurally diverse and biologically active prodiginine natural products. A thorough understanding of its biosynthesis and the ability to produce it through both biological and chemical means are essential for harnessing the full therapeutic potential of the prodiginine family. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working towards the discovery and development of new drugs based on these fascinating natural products.

References

- 1. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Properties of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC), a key biosynthetic intermediate for a range of bioactive natural products.[1][2][3] The information presented herein, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, is intended to support research and development efforts in natural product synthesis, biosynthesis, and drug discovery.

Spectroscopic Data

The following tables summarize the key NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 11.42 | brs | - | 1H | NH |

| 11.24 | brs | - | 1H | NH |

| 9.30 | s | - | 1H | CHO |

| 6.91 | brs | - | 1H | Ar-H |

| 6.75 | brs | - | 1H | Ar-H |

| 6.27 | s | - | 1H | Ar-H |

| 6.12 | d | 1.5 | 1H | Ar-H |

| 3.84 | s | - | 3H | OCH₃ |

Data sourced from reference[1]

Table 2: ¹³C-NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| 171.6 | d | CHO |

| 158.6 | s | C-O |

| 133.2 | s | Ar-C |

| 123.4 | s | Ar-C |

| 120.4 | d | Ar-CH |

| 117.3 | s | Ar-C |

| 109.3 | d | Ar-CH |

| 108.2 | d | Ar-CH |

| 90.9 | d | Ar-CH |

| 57.8 | q | OCH₃ |

Data sourced from reference[1]

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Formula | Calculated m/z | Observed m/z | Adduct |

|---|---|---|---|---|

| Positive ESI | C₁₀H₁₀N₂O₂Na | 213.0640 | 213.0631 | [M+Na]⁺ |

Data sourced from reference[1]

Experimental Protocols

The spectroscopic data presented in this guide were acquired using the following instrumentation and methodologies.

NMR Spectroscopy

NMR spectra were recorded on a JEOL ECA-600 spectrometer, which was equipped with a field gradient accessory.[1] The chemical shifts (δ) for both ¹H and ¹³C spectra were recorded in parts per million (ppm) using Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the solvent.[1] For ¹H-NMR, coupling constants (J) are reported in Hertz (Hz).[1] Other reported analyses have utilized Bruker AMX-400 or AMX-600 spectrometers with Tetramethylsilane (TMS) as an internal standard.[2]

Mass Spectrometry

High-resolution mass spectrometry was performed using an LTQ Orbitrap XL mass spectrometer from Thermo Fisher Scientific, utilizing positive electrospray ionization (ESI).[1] This technique provides high-accuracy mass measurements, enabling the confirmation of the elemental composition of the molecule.[1]

Biosynthetic Role and Significance

This compound (MBC) is a well-characterized common precursor in the biosynthesis of numerous bioactive pyrrolylpyrromethene natural products.[1][2] Its molecular structure serves as a critical building block for complex alkaloids, including prodiginines (e.g., prodigiosin) and tambjamines.[2][3] The understanding of its spectroscopic signature is crucial for biosynthetic studies and for the synthetic production of novel analogs of these medically relevant compounds.[2][4]

Caption: Biosynthetic role of MBC as a precursor.

References

- 1. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]

- 2. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde on marine invertebrates

An In-depth Technical Guide on the Biological Activity of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde on Marine Invertebrates

Executive Summary

This compound (MBC) is a bipyrrole alkaloid and a known biosynthetic precursor to bioactive pigments such as prodigiosins and tambjamines.[1] While the biological activities of its derivatives are widely studied, research on MBC itself is nascent. A recent study has provided the first evidence of its specific biological activity on a marine invertebrate, demonstrating a potent and non-toxic effect.[2][3][4] This technical guide consolidates the currently available data on the biological activity of MBC in marine invertebrates, provides detailed experimental protocols, and illustrates key processes and relationships through structured diagrams. The primary focus is on its recently discovered role as an inhibitor of strobilation in the moon jellyfish, Aurelia coerulea.[2][3][4]

Biological Activity Profile

The only reported biological activity of this compound in marine invertebrates is the arrest of the polyp-to-jellyfish transition (strobilation) in Aurelia coerulea.[2] The compound was identified as the active component in the culture extract of Streptomyces albus HUT6047, which inhibited this developmental process.[1] Subsequent testing with synthetic MBC confirmed this activity.[2][4]

Quantitative Data on Biological Activity

The dose-dependent inhibitory effect of synthetic MBC on A. coerulea strobilation was evaluated. Notably, the compound exhibits this activity without inducing significant cytotoxicity, even at high concentrations.[1]

| Compound | Test Organism | Assay | Endpoint | Effective Concentration | Cytotoxicity | Reference |

| This compound (MBC) | Aurelia coerulea (Moon Jellyfish) | Strobilation Arrest | Minimum activity concentration | 6.3 µM | No remarkable cytotoxicity observed up to 50 µM. Treated strobilae remained alive for over one month. | [1][4] |

| This compound (MBC) | Brine Shrimp (Artemia salina) | Cytotoxicity Assay | - | - | No remarkable cytotoxicity reported (unpublished data). | [1][4] |

Mechanism of Action (Current Understanding)

The precise molecular mechanism by which MBC arrests strobilation in Aurelia coerulea is currently unknown.[1] Strobilation is a complex developmental cascade involving hormonal and environmental cues.[5][6] Research indicates that the process in Aurelia is regulated by factors such as indole derivatives and retinoic acid signaling, and can be influenced by the polyp's associated microbiome.[3][7]

MBC's intervention leads to the formation of abnormal, non-viable strobilae with tentacle-like structures, effectively halting the production of ephyrae (juvenile jellyfish).[2][8] Given that MBC is a precursor to prodigiosin, which is known to have diverse biological effects including immunosuppressive and anticancer activities, its mode of action could involve interference with a key signaling pathway or enzymatic process essential for the morphological changes during strobilation.[9] However, extensive biochemical analysis is required to elucidate the specific target.[1]

Visualizing the Strobilation Process and MBC Inhibition

The following diagram illustrates the known stages of strobilation in Aurelia coerulea and the point of intervention by MBC.

Caption: Logical Flow of Aurelia coerulea Strobilation and MBC Intervention.

Experimental Protocols

The following sections detail the methodologies employed for the isolation, synthesis, and biological evaluation of this compound.

Isolation of MBC from Streptomyces albus HUT6047

This protocol is adapted from Misaki et al., 2023.[1]

-

Cultivation: Culture Streptomyces albus strain HUT6047 in a suitable production medium.

-

Extraction: Centrifuge the culture broth to separate the supernatant. Extract the supernatant (e.g., 26 L) twice with an equal volume of ethyl acetate (EtOAc).

-

Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (in vacuo) to yield a crude extract.

-

Chromatography: Purify the crude extract using Sephadex LH-20 gel filtration chromatography.

-

Elution: Elute the column with methanol (MeOH). Collect fractions (e.g., 1 mL each).

-

Bioassay-Guided Fractionation: Subject all collected fractions to the A. coerulea strobilation bioassay (see Protocol 3.3) to identify the active fractions containing MBC.

Bioassay for Strobilation Arrest in Aurelia coerulea

This protocol is based on the methodology described for testing MBC's activity.[1]

-

Polyp Preparation: Culture A. coerulea polyps in artificial seawater at an appropriate temperature (e.g., 25°C).

-

Assay Setup: Place individual polyps in the wells of a multi-well plate (e.g., 24-well plate) containing filtered artificial seawater.

-

Strobilation Induction: Induce strobilation by lowering the water temperature (e.g., to 15°C) or by adding a chemical inducer like indomethacin.

-

Compound Administration: Prepare stock solutions of MBC in a suitable solvent (e.g., MeOH). Add aliquots of the stock solution to the wells to achieve the desired final concentrations (e.g., ranging from 1 µM to 50 µM). Include a solvent-only control.

-

Incubation and Observation: Incubate the plates under the inducing conditions. Monitor the polyps daily for signs of strobilation, such as segmentation and ephyra formation, for a period of at least 6-10 days.

-

Endpoint Assessment: Record the percentage of polyps that fail to complete strobilation and note any morphological abnormalities. The minimum activity concentration is the lowest concentration that effectively arrests the process.

Experimental Workflow Visualization

The diagram below outlines the workflow for the Aurelia coerulea bioassay.

Caption: Experimental Workflow for Aurelia coerulea Bioassay.

Relevance to Drug Development and Future Directions

The discovery of MBC's potent and specific activity against jellyfish strobilation opens several avenues for research and development:

-

Antifouling Applications: While MBC itself has not been tested as an antifouling agent, its derivatives, the prodigiosins, have shown activity against marine fouling bacteria.[10] The unique mode of action of MBC on a key developmental stage of a macrofouling organism suggests potential for novel, non-toxic antifouling strategies that prevent the proliferation of jellyfish blooms near coastal infrastructure.

-

Elucidation of Novel Pathways: As the first molecule shown to have this specific effect, MBC is a valuable chemical probe for studying the molecular biology of cnidarian metamorphosis.[1][4] Identifying its cellular target could uncover novel pathways that may be conserved in other marine invertebrates.

-

Analog Development: MBC serves as a key building block for the synthesis of prodiginine and tambjamine analogs.[9] Understanding its intrinsic activity can inform the design of new derivatives with enhanced potency or novel activities against different targets.

Future research should prioritize elucidating the mechanism of action of MBC. Transcriptomic and proteomic analyses of MBC-treated Aurelia polyps could reveal the affected signaling and developmental pathways. Furthermore, screening MBC against a broader panel of marine invertebrate larvae could determine the specificity of its activity and its potential as a broad-spectrum developmental inhibitor.

References

- 1. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Changes of cell-type diversity in the polyp-to-medusa metagenesis of the scyphozoan jellyfish Aurelia coerulea (formerly sp.1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review [frontiersin.org]

- 10. Bacterial Pigment Prodigiosin as Multifaceted Compound for Medical and Industrial Application [mdpi.com]

4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde, a pivotal molecule in natural product biosynthesis, is gaining attention for its own inherent biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance. It is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery. This document summarizes key data, outlines experimental protocols, and visualizes its central role in relevant biosynthetic pathways.

Core Compound Identification

This section provides fundamental identification and physicochemical data for this compound.

| Parameter | Value | Reference |

| CAS Number | 10476-41-2 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| Appearance | White powder | [2] |

| Purity | ≥99% (commercially available) | [2][3] |

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of this compound.

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | Mass Spectrometry |

| δ = 3.84 (3H, s) | δ = 57.8 (q; OCH₃) | HRMS (positive ESI): m/z calculated for C₁₀H₁₀N₂O₂Na: 213.0640 [M+Na]⁺; observed: 213.0631 |

| δ = 6.12 (1H, d, J = 1.5 Hz) | δ = 90.9 (d) | |

| δ = 6.27 (1H, s) | δ = 108.2 (d) | |

| δ = 6.75 (1H, brs) | δ = 109.3 (d) | |

| δ = 6.91 (1H, brs) | δ = 117.3 (s) | |

| δ = 9.30 (1H, s) | δ = 120.4 (d) | |

| δ = 11.24 (1H, brs) | δ = 123.4 (s) | |

| δ = 11.42 (1H, brs) | δ = 133.2 (s) | |

| δ = 158.6 (s) | ||

| δ = 171.6 (d) |

Data sourced from: [4]

Synthesis and Biosynthesis

Chemical Synthesis

While several routes to substituted 2,2'-bipyrrole-5-carboxaldehydes have been developed, a common strategy involves a Suzuki cross-coupling reaction.[5] A general workflow for this approach is outlined below.

Experimental Protocol Outline (based on related syntheses): [5]

-

Preparation of Reactants: Synthesize or procure the necessary substituted 5-bromopyrrole-2-carboxaldehyde and pyrrole-2-boronic acid derivative.

-

Degassing: Degas a solution of the reactants in a suitable solvent system (e.g., 10% water/dioxane) to remove oxygen.

-

Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate to the reaction mixture.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 100 °C) for several hours.

-

Workup: After cooling, pour the reaction mixture into water, adjust the pH to 7, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the crude product using column chromatography.

Biosynthesis

This compound (MBC) is a key intermediate in the biosynthesis of prodiginine antibiotics, such as prodigiosin, in bacteria like Streptomyces coelicolor and Serratia marcescens.[3][6] The biosynthesis is a bifurcated pathway where MBC is synthesized independently and then condensed with another pyrrole derivative.[3][7]

The pathway to MBC begins with L-proline and malonyl-CoA.[2] Through a series of enzymatic steps involving oxidation, methylation, and condensation, 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC) is formed, which is then methylated to yield MBC.[2]

Biological Activity and Applications

Precursor to Bioactive Molecules

The primary role of this compound is as a direct precursor to a wide range of biologically active natural products, including:

-

Prodiginines (e.g., Prodigiosin): These tripyrrole pigments exhibit immunosuppressive, anticancer, antimicrobial, and antimalarial properties.[2]

-

Tambjamines: These marine alkaloids also show a variety of biological activities.[2]

The availability of synthetic routes to MBC and its analogs allows for the generation of novel, unnatural prodiginines and tambjamines for structure-activity relationship (SAR) studies.[2]

Intrinsic Biological Activity

Recent studies have revealed that this compound possesses its own biological activity. It has been identified as a natural product from Streptomyces albus that can arrest the strobilation (the transition from polyp to jellyfish) of the moon jellyfish Aurelia coerulea.[4]

-

Activity: The compound was shown to arrest strobilation and induce the formation of abnormal tentacle-like structures in a dose-dependent manner.[4]

-

Potency: The minimum effective concentration was determined to be 6.3 µM.[4]

-

Toxicity: Importantly, it did not exhibit significant cytotoxicity against the jellyfish polyps.[4]

The precise signaling pathway and mode of action for this activity are currently unknown and are subjects for future investigation.[4] This discovery opens up new avenues for research into the potential applications of this molecule, for instance, in the control of jellyfish blooms.[4]

Conclusion

This compound is more than just a biosynthetic intermediate; it is a molecule with demonstrated biological activity and significant potential as a building block for the synthesis of novel therapeutic agents. This guide provides the foundational knowledge required for researchers to explore its synthesis, understand its biological context, and unlock its potential in drug discovery and development. Further research into its molecular mechanisms of action is warranted and could lead to new and exciting applications.

References

- 1. This compound | 10476-41-2 [chemicalbook.com]

- 2. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]

- 5. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidation of the Streptomyces coelicolor pathway to this compound, an intermediate in prodiginine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Derivatives of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde and Their Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a pivotal biosynthetic intermediate in the production of a diverse range of bioactive natural products, including the prodiginines and tambjamines. These families of compounds have garnered significant attention in the scientific community for their potent immunosuppressive, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological significance, and experimental evaluation of MBC and its derivatives. Detailed experimental protocols for the synthesis of functionalized 2,2'-bipyrrole-5-carboxaldehydes are presented, alongside quantitative data on their biological activities. Furthermore, this guide elucidates the key signaling pathways implicated in the action of these compounds and outlines the experimental workflows for their cytotoxic and antimicrobial assessment.

Introduction

This compound (MBC) is a naturally occurring bipyrrole compound that serves as a crucial building block in the biosynthesis of a variety of secondary metabolites.[1][2] Notably, it is the common precursor for the prodiginine and tambjamine families of alkaloids.[2] The inherent biological activity of MBC itself has been demonstrated, with studies showing its ability to arrest the strobilation of the moon jellyfish Aurelia coerulea at micromolar concentrations.[3] However, the true significance of MBC lies in its role as a scaffold for the synthesis of a vast array of derivatives with potent and diverse biological activities.

The modification of the this compound core, particularly at the 3 and 4 positions of the bipyrrole ring system, has been a key strategy in the development of novel therapeutic agents.[2] These modifications have been shown to significantly influence the biological activity of the resulting prodiginine and tambjamine analogs, paving the way for extensive structure-activity relationship (SAR) studies aimed at optimizing their anticancer, antimicrobial, and immunosuppressive properties.[1][4]

This guide will delve into the synthetic methodologies for creating these valuable derivatives, present a summary of their biological activities, and provide insights into their mechanisms of action and the experimental procedures used to evaluate them.

Synthesis of this compound and its Derivatives

The chemical synthesis of this compound and its derivatives is a critical step in the exploration of their therapeutic potential. Facile and versatile synthetic routes have been developed to allow for the preparation of a range of 3-alkyl-, 4-alkyl-, 3,4-dialkyl-, and 3-halo-4-alkyl-2,2'-bipyrrole-5-carboxaldehydes.[2]

General Synthetic Workflow

The synthesis of substituted 2,2'-bipyrrole-5-carboxaldehydes often involves a multi-step process that can be tailored to introduce various functional groups onto the bipyrrole core. A representative workflow is depicted below.

Caption: A generalized workflow for the synthesis of substituted 2,2'-bipyrrole-5-carboxaldehydes.

Experimental Protocols

This protocol is adapted from the work of Kancharla and Reynolds (2014).[2]

-

N-Boc-3-methyl-pyrrole-2-carboxaldehyde (21): To a solution of 3-methyl-pyrrole-2-carboxaldehyde in a suitable solvent, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Purify the product by column chromatography.[2]

-

N-Boc-2-dimethoxymethyl-3-methyl-pyrrole (22): Dissolve the N-Boc-3-methyl-pyrrole-2-carboxaldehyde in methanol and add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid). Stir the reaction at room temperature. After completion, neutralize the acid and extract the product. Purify by column chromatography.[2]

-

4-Methyl-2,2'-bipyrrole-5-carboxaldehyde (24): This final product is synthesized via a Suzuki cross-coupling reaction between N-Boc-2-bromopyrrole and a suitable boronic acid derivative of the protected 3-methyl-pyrrole, followed by deprotection of the Boc group.[2]

This protocol is also based on the methodologies described by Kancharla and Reynolds (2014).[2]

-

5-Bromo-4-alkyl-pyrrole-2-carboxaldehyde: Start with the appropriate 4-alkyl-pyrrole-2-carboxaldehyde. Perform a regioselective bromination at the 5-position using a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in an appropriate solvent like THF at low temperatures.[2]

-

Suzuki Cross-Coupling: The resulting 5-bromo-4-alkyl-pyrrole-2-carboxaldehyde is then subjected to a Suzuki cross-coupling reaction with N-Boc-2-pyrroleboronic acid in the presence of a palladium catalyst and a base.[2]

-

Deprotection: The final step involves the deprotection of the N-Boc group to yield the desired 3-alkyl-2,2'-bipyrrole-5-carboxaldehyde.[2]

Biological Significance and Quantitative Data

The primary biological significance of this compound derivatives stems from their role as precursors to the prodiginine and tambjamine natural products. The functionalization of the bipyrrole core has been shown to be crucial for the potent biological activities of these end products.

Anticancer and Cytotoxic Activity

Prodiginines are well-documented for their pro-apoptotic activity in a variety of cancer cell lines. Structure-activity relationship studies have indicated that the 4-alkoxy group on the B-ring of the prodiginine scaffold is important for maintaining anticancer activity.[1]

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Prodigiosin | Various | Varies | [1] |

| B-ring functionalized prodiginines | Various | Varies | [5] |

| This compound | Aurelia coerulea (strobilation inhibition) | 6.3 (minimum activity) | [3] |

Note: Quantitative data for the direct cytotoxic effects of various MBC derivatives on cancer cell lines is an active area of research. The provided data for prodiginines illustrates the potential of their MBC-derived core.

Antimicrobial Activity

Derivatives of this compound are precursors to compounds with significant antimicrobial properties. The final prodiginine and tambjamine structures exhibit activity against a range of bacteria and fungi.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Halogenated pyrrole derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Varies | [6] |

| Pyrazoline derivatives | S. aureus, P. aeruginosa, E. faecalis, C. albicans | 32-512 | [7] |

Note: The antimicrobial activity is highly dependent on the specific substitutions on the bipyrrole core and the final structure of the prodiginine or tambjamine analog.

Antimalarial Activity

Recent studies have highlighted the potent antimalarial activity of tambjamines and B-ring functionalized prodiginines. These compounds, derived from substituted 2,2'-bipyrrole-5-carboxaldehydes, have shown impressive efficacy against Plasmodium falciparum strains.[4][8]

| Compound Class | Plasmodium falciparum Strain(s) | IC₅₀ Range (nM) | Reference |

| Synthetic Prodiginines | Various | 0.9 - 16.0 | [4] |

| B-ring functionalized Prodiginines/Tambjamines | Multidrug-resistant | Low nanomolar | [5] |

Signaling Pathways and Mechanism of Action

The biological activities of compounds derived from this compound are mediated through their interaction with various cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

Prodigiosins, synthesized from MBC, are known to induce apoptosis in cancer cells through multiple mechanisms. This includes the generation of reactive oxygen species (ROS), DNA damage, and the modulation of pro- and anti-apoptotic proteins.[9] A simplified representation of this pathway is shown below.

Caption: A diagram illustrating the key events in prodigiosin-induced apoptosis.

Biosynthetic Pathway of Prodiginines and Tambjamines

The significance of this compound is fundamentally linked to its central role in the biosynthesis of prodiginines and tambjamines. This bifurcated pathway involves the condensation of MBC with either a monopyrrole (to form prodiginines) or an amine (to form tambjamines).

Caption: The convergent biosynthetic pathway leading to prodiginines and tambjamines from MBC.

Experimental Workflows for Biological Evaluation

The assessment of the biological activity of this compound derivatives requires robust and standardized experimental workflows.

Cytotoxicity Assay Workflow

A common method for evaluating the cytotoxic effects of these compounds on cancer cell lines is the MTT assay.

Caption: A step-by-step workflow for determining the cytotoxicity of MBC derivatives.

Antimicrobial Susceptibility Testing Workflow

The minimum inhibitory concentration (MIC) of the compounds against various microorganisms can be determined using the broth microdilution method.

Caption: A workflow for determining the Minimum Inhibitory Concentration (MIC) of MBC derivatives.

Conclusion

This compound and its derivatives represent a versatile and highly significant class of compounds in the field of drug discovery and development. Their role as key biosynthetic intermediates for potent natural products, coupled with the tunability of their chemical synthesis, makes them attractive scaffolds for the generation of novel therapeutic agents. The continued exploration of the structure-activity relationships of functionalized 2,2'-bipyrrole-5-carboxaldehydes is likely to yield new and improved candidates for the treatment of cancer, infectious diseases, and immune disorders. This guide provides a foundational understanding of the synthesis, biological importance, and evaluation of these promising molecules, serving as a valuable resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]

- 4. Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of B-Ring-Functionalized Antimalarial Tambjamines and Prodiginines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. turkjps.org [turkjps.org]

- 8. Synthesis and Structure-Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde

Introduction

4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a key biosynthetic intermediate for a variety of bioactive natural products, including prodigiosins and tambjamines.[1][2] These compounds exhibit a range of biological activities, making MBC a valuable building block for the synthesis of novel therapeutic agents. This document provides a detailed, step-by-step protocol for the chemical synthesis of this compound, intended for researchers in organic chemistry, medicinal chemistry, and drug development. The described methodology is based on established synthetic strategies for analogous bipyrrole carboxaldehydes, primarily involving a Suzuki cross-coupling reaction followed by a Vilsmeier-Haack formylation.[2][3]

Overall Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step process. The key steps involve the synthesis of a suitably protected 4-methoxy-5-bromopyrrole-2-carboxaldehyde and a protected 2-pyrroleboronic acid, followed by a Suzuki cross-coupling to form the bipyrrole core, and subsequent deprotection and formylation. A plausible synthetic workflow is outlined below.

Figure 1: A generalized workflow for the synthesis of this compound.

Experimental Protocols

This section provides a detailed step-by-step protocol for the synthesis of this compound. The protocol is divided into three main stages:

-

Synthesis of 5-Bromo-4-methoxypyrrole-2-carboxaldehyde.

-

Synthesis of N-Boc-2-pyrroleboronic acid.

-

Suzuki cross-coupling and deprotection to yield the final product.

Stage 1: Synthesis of 5-Bromo-4-methoxypyrrole-2-carboxaldehyde

This stage involves the formylation and subsequent bromination of a suitable methoxypyrrole precursor. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich pyrroles.[4][5][6]

Materials:

-

4-Methoxy-3-pyrrolin-2-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Vilsmeier-Haack Formylation:

-

To a stirred solution of N,N-Dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents).

-

Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Add a solution of 4-Methoxy-3-pyrrolin-2-one (1 equivalent) in DMF to the Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Extract the product with dichloromethane (DCM) (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-methoxy-pyrrole-2-carboxaldehyde.

-

-

Bromination:

-

Dissolve the crude 4-methoxy-pyrrole-2-carboxaldehyde in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Quench the reaction with water and extract the product with dichloromethane (DCM).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-4-methoxypyrrole-2-carboxaldehyde.

-

Stage 2: Synthesis of N-Boc-2-pyrroleboronic acid

This intermediate is a common coupling partner in Suzuki reactions for the synthesis of bipyrroles.

Materials:

-

N-Boc-pyrrole

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous tetrahydrofuran (THF)

Protocol:

-

To a solution of N-Boc-pyrrole (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 equivalents) dropwise and continue stirring at -78 °C for 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding 1 M hydrochloric acid (HCl) and stir for 1 hour.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to yield N-Boc-2-pyrroleboronic acid.

Stage 3: Suzuki Cross-Coupling and Deprotection

This final stage involves the palladium-catalyzed Suzuki coupling of the two pyrrole fragments, followed by the removal of the Boc protecting group to yield the target compound.[3]

Materials:

-

5-Bromo-4-methoxypyrrole-2-carboxaldehyde

-

N-Boc-2-pyrroleboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Protocol:

-

Suzuki Cross-Coupling:

-

In a round-bottom flask, combine 5-Bromo-4-methoxypyrrole-2-carboxaldehyde (1 equivalent), N-Boc-2-pyrroleboronic acid (1.2 equivalents), and sodium carbonate (Na₂CO₃) (2 equivalents).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (around 90-100 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-methoxy-2,2'-bipyrrole-5-carboxaldehyde.

-

-

Deprotection:

-

Dissolve the purified N-Boc-4-methoxy-2,2'-bipyrrole-5-carboxaldehyde in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (e.g., 20% v/v) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once complete, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Extract the product with dichloromethane (DCM).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound.

-

Data Presentation

The following table summarizes the expected data for the key compounds in this synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) | Purification Method |

| 5-Bromo-4-methoxypyrrole-2-carboxaldehyde | C₆H₆BrNO₂ | 204.02 | Off-white to pale yellow solid | 60-70 | Column Chromatography |

| N-Boc-2-pyrroleboronic acid | C₉H₁₄BNO₄ | 211.02 | White solid | 70-80 | Recrystallization |

| N-Boc-4-methoxy-2,2'-bipyrrole-5-carboxaldehyde | C₁₅H₁₈N₂O₄ | 290.31 | Yellowish solid | 50-60 | Column Chromatography |

| This compound | C₁₀H₁₀N₂O₂ | 190.20 | Pale yellow solid | >90 (deprotection) | - |

Conclusion

The protocol described in this application note provides a comprehensive and detailed methodology for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable synthetic intermediate for use in the development of novel prodiginine and tambjamine analogs and other bioactive molecules. Careful execution of each step, particularly the inert conditions required for the Suzuki coupling and the purification of intermediates, is crucial for achieving high yields and purity.

References

- 1. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction [drugfuture.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

The Pivotal Role of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde in Prodiginine Synthesis: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a critical biosynthetic precursor and a versatile synthetic building block in the production of prodiginines, a family of tripyrrolic red pigments with a broad spectrum of biological activities, including immunosuppressive, anticancer, and antimicrobial properties.[1][2] This document provides detailed application notes and experimental protocols for the use of MBC in the synthesis of various prodiginine analogues. The methodologies outlined herein are compiled from established literature, offering a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Prodiginines are characterized by a common 4-methoxy-2,2'-bipyrrole core linked to a third pyrrolic ring. The biosynthesis of these natural products proceeds through a bifurcated pathway that culminates in the enzymatic condensation of this compound (MBC) with a substituted monopyrrole.[2] For instance, the condensation of MBC with 2-methyl-3-pentylpyrrole (MPP) yields the well-known prodigiosin.[2] The synthetic utility of MBC allows for the creation of diverse prodiginine libraries by varying the monopyrrole condensation partner, facilitating structure-activity relationship (SAR) studies.[1][3]

Applications in Prodiginine Synthesis

The primary application of this compound lies in its role as the A-B ring precursor for the synthesis of prodiginines. Its aldehyde functionality provides a reactive site for acid-catalyzed condensation with a variety of C-ring pyrrole analogues, enabling the generation of a wide array of natural and unnatural prodiginine derivatives. This modular approach is invaluable for exploring the chemical space around the prodiginine scaffold to optimize biological activity and pharmacokinetic properties.

Facile and cost-effective synthetic routes to MBC and its derivatives have been developed, making these key intermediates readily accessible for research purposes.[1][4] The strategic introduction of substituents on the B-ring of the bipyrrole aldehyde has been shown to be a viable strategy for producing functionalized prodiginines.[1]

Experimental Protocols

This section details the synthetic protocols for the preparation of prodiginines using this compound.

General Procedure for Acid-Catalyzed Condensation of MBC with a Monopyrrole

This protocol describes a general method for the synthesis of prodiginines via the condensation of MBC with a suitable monopyrrole.

Materials:

-

This compound (MBC) or its N-Boc protected form (Boc-MBC)

-

Substituted monopyrrole (e.g., 2-methyl-3-alkylpyrrole)

-

Dry methanol

-

Hydrochloric acid (HCl) in methanol (1.25 M solution)

-

Dichloromethane

-

Ammonia solution (25% w/w)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Neutral aluminum oxide for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve Boc-protected this compound (1.0 eq.) and the desired monopyrrole (1.5 eq.) in dry methanol in a Schlenk flask.[5]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a 1.25 M solution of HCl in methanol (1.3 eq.) to the stirred solution.[5] An immediate color change to dark red is typically observed.[5]

-

Stir the reaction mixture at 0 °C for the specified time (e.g., 7 hours), followed by stirring at room temperature for an additional period (e.g., 15 hours) to ensure completion.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the addition of a few drops of ammonia solution until the color changes from red to orange.[5]

-

Extract the product with dichloromethane (3 x 25 mL).[5]

-

Combine the organic layers and dry over anhydrous MgSO4.[5]

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, followed by a second column chromatography on neutral aluminum oxide if necessary.[5] Elution gradients can be optimized based on the polarity of the target prodiginine.

Synthesis of a Specific Prodiginine Derivative (Compound 9)

The synthesis of a decahydro-1H-cyclododeca[b]pyrrole-containing prodiginine has been reported with a 44% yield following the general condensation protocol.[5]

Quantitative Data Summary

| Precursor A (Bipyrrole) | Precursor B (Monopyrrole) | Product | Yield (%) | Reference |

| Boc-MBC | 4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole | Prodiginine derivative 9 | 44 | [5] |

| 4-methoxy-1H,1'H-[2,2'-bipyrrole]-5-carbaldehyde | Not specified | Not specified | 83 | [6] |

| N-Boc-pyrrole boronic acid ester & bromopyrrole | This compound analogue | B-ring functionalized MBC | 81 | [7] |

Visualizing the Synthesis

Logical Workflow for Prodiginine Synthesis

The following diagram illustrates the general workflow for the synthesis of prodiginines starting from MBC.

Caption: General workflow for prodiginine synthesis using MBC.

Biosynthetic Pathway of Prodiginines

This diagram outlines the key steps in the natural biosynthesis of prodiginines, highlighting the central role of MBC.

Caption: Simplified biosynthetic pathway of prodiginines.

Conclusion

This compound is an indispensable tool for the synthesis of prodiginines. The straightforward and modular nature of the condensation reaction allows for the efficient generation of diverse analogues for biological evaluation. The protocols and data presented here serve as a valuable resource for researchers aiming to explore the therapeutic potential of this fascinating class of natural products.

References

- 1. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 7. par.nsf.gov [par.nsf.gov]

The Pivotal Role of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde in Tambjamine Synthesis: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) serves as a crucial biosynthetic precursor and a versatile synthetic building block in the production of tambjamines, a class of marine alkaloids renowned for their diverse and potent biological activities. This document provides a comprehensive overview of the application of MBC in tambjamine synthesis, detailing experimental protocols and quantitative data to guide researchers in this field. Tambjamines exhibit a wide range of biological effects, including antimicrobial, immunosuppressive, antitumor, anticancer, and antimalarial properties, making them attractive targets for drug discovery and development.[1] The synthetic strategies discussed herein offer a viable pathway to access these valuable compounds for further investigation.

Introduction

Tambjamines are a family of yellow-pigmented alkaloids characterized by a 4-methoxy-2,2'-bipyrrole core linked to an enamine side chain.[2] Their structural similarity to the prodigiosin class of natural products has prompted extensive investigation into their biological profiles.[2] A key commonality in the biosynthesis of both tambjamines and prodigiosins is the intermediacy of this compound (MBC).[2][3] This aldehyde is condensed with various primary or secondary amines to generate the diverse array of naturally occurring and synthetic tambjamines. The accessibility of MBC through various synthetic routes has paved the way for the preparation of a multitude of tambjamine analogues, enabling thorough structure-activity relationship (SAR) studies.[1][2]

Biosynthesis and Synthetic Strategy

The biosynthesis of tambjamines involves an enzyme-mediated condensation of MBC with an appropriate amine.[2] This natural process can be effectively mimicked in the laboratory, forming the basis of the most common synthetic approach to tambjamines. The general synthetic workflow involves the preparation of the key MBC intermediate followed by its condensation with a selected amine.

Caption: General workflow for the synthesis of tambjamine analogues from this compound (MBC).

Quantitative Data Summary

The following table summarizes the yields of various tambjamine analogues synthesized from MBC and different amines, as reported in the literature. This data provides a comparative overview of the efficiency of the condensation reaction with a range of substrates.

| Tambjamine Analogue | Amine Substrate | Reaction Conditions | Yield (%) | Reference |

| Tambjamine C | N,N-Dimethylethylenediamine | Acid-catalyzed condensation | Not specified | [4] |

| Tambjamine E | N-(2-aminoethyl)morpholine | Acid-catalyzed condensation | Not specified | [4] |

| Various Analogues | Alkyl/cycloalkyl/arylamines | Acid-catalyzed condensation | Good to excellent | [5] |

| N-Boc protected analogue | tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate | Na2SO4, dichloromethane, 60 °C | Excellent | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the key precursor, this compound (MBC), and its subsequent condensation to form a representative tambjamine analogue.

Protocol 1: Synthesis of this compound (MBC)

A reported two-step synthesis from commercially available starting materials provides an efficient route to MBC.[5][6]

Materials:

-

Commercially available starting materials (e.g., 4-methoxy-3-pyrrolin-2-one)[6]

-

Appropriate reagents and solvents for the specific synthetic route chosen.

Procedure: Detailed, step-by-step synthetic procedures for MBC have been described by Dairi et al. (2006) and Rastogi et al. (2013).[6] Researchers are advised to consult these primary sources for specific reaction conditions, purification methods, and characterization data.

Protocol 2: General Procedure for the Synthesis of Tambjamine Analogues

The acid-catalyzed condensation of MBC with various amines is a widely used method for the synthesis of tambjamines.[5]

Materials:

-

This compound (MBC)

-

Selected alkyl, cycloalkyl, or aryl amine

-

Anhydrous solvent (e.g., dichloromethane)

-

Acid catalyst (e.g., trifluoroacetic acid)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the desired amine (1-1.2 equivalents).

-

Add a catalytic amount of an acid catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tambjamine analogue.

Note on Neutral Conditions: For acid-sensitive substrates, such as those with a Boc-protecting group, neutral conditions can be employed. This typically involves reacting MBC and the amine in a sealed tube with a drying agent like sodium sulfate at an elevated temperature.[5]

Biological Significance and Signaling Pathways

Tambjamines have been shown to possess a remarkable range of biological activities, including potent antimalarial, anticancer, and antimicrobial effects. Some tambjamines and their synthetic analogues have demonstrated the ability to bind to DNA and, in the presence of Cu(II), induce DNA cleavage.[2] This interaction with DNA is a proposed mechanism for their cytotoxic effects.

Caption: Proposed mechanism of action for the cytotoxic effects of certain tambjamine analogues.

Conclusion

This compound is an indispensable synthon for the construction of the tambjamine scaffold. The straightforward condensation reaction with a wide variety of amines allows for the generation of extensive libraries of tambjamine analogues. This synthetic accessibility is crucial for exploring the full therapeutic potential of this promising class of natural products and for developing new drug candidates with improved efficacy and selectivity. The protocols and data presented in this application note are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial and cytotoxic activities of synthetically derived tambjamines C and E - J, BE-18591, and a related alkaloid from the marine bacterium Pseudoalteromonas tunicata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of Tambjamines as a Novel Class of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]